

Chemical structure of 3-(5-Chloro-2-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(5-Chloro-2-methylphenoxy)azetidine

CAS No.: 1490041-42-3

Cat. No.: B1400993

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Technical Monograph: 3-(5-Chloro-2-methylphenoxy)azetidine

Role: High-Affinity Bioisostere & CNS Probe CAS Registry Number: 1490041-42-3 Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol

Executive Summary: The "Scaffold Hop" Logic

In the optimization of central nervous system (CNS) drugs, the 3-aryloxyazetidine moiety has emerged as a superior bioisostere for the flexible propylamine chains found in classical reuptake inhibitors (e.g., Atomoxetine) and the piperidine rings of sodium channel blockers.

3-(5-Chloro-2-methylphenoxy)azetidine represents a strategic fusion of two pharmacophores:

- The 5-Chloro-2-methylphenoxy Headgroup: A lipophilic anchor optimized for metabolic stability. The 2-methyl group restricts conformation via steric clash, while the 5-chloro

substituent blocks the para-position from rapid CYP450 oxidation (a common failure point in o-tolyloxy drugs like Atomoxetine).

- The Azetidine Core: A strained, 4-membered amine that lowers basicity (pKa ~9.5 vs. ~10.5 for piperidines) and reduces molecular volume, enhancing permeability across the Blood-Brain Barrier (BBB).

Chemical Structure & Physicochemical Profiling[1] [2][3]

Conformational Dynamics

Unlike six-membered rings (chair/boat) or flexible chains, the azetidine ring exhibits a unique "puckering" motion to relieve torsional strain.

- Pucker Angle: ~30° deviation from planarity.
- Vector Alignment: The 3-aryloxy substituent adopts an equatorial-like orientation to minimize transannular strain, positioning the aromatic ring for pi-stacking interactions within the receptor pocket (e.g., the Phe-rich cage of SERT or the local anesthetic binding site of NaV1.7).

Quantitative Data Table

Property	Value	Implication for Drug Design
LogP (Predicted)	2.4 – 2.8	Optimal for CNS penetration (Lipinski Rule of 5 compliant).
pKa (Basic N)	9.2 – 9.6	Lower than pyrrolidine; reduces lysosomal trapping.
TPSA	~21 Å ²	High permeability; excellent for oral bioavailability.
Rotatable Bonds	2	Rigidification reduces entropic penalty upon binding.
H-Bond Donors	1 (NH)	Critical for ionic interaction with Asp residues in target proteins.

Synthesis Protocol: The Mitsunobu Route

Note: Direct SN₂ displacement on unactivated phenols is low-yielding due to the steric hindrance of the 2-methyl group. The Mitsunobu reaction is the industry-standard protocol for this scaffold.

Reaction Logic

We utilize 1-Boc-3-hydroxyazetidine as the alcohol donor and 5-chloro-2-methylphenol as the pronucleophile. The reaction proceeds with inversion of configuration at the C3 position of the azetidine, although the starting material is typically achiral (meso) unless isotopically labeled.

Step-by-Step Methodology

Reagents:

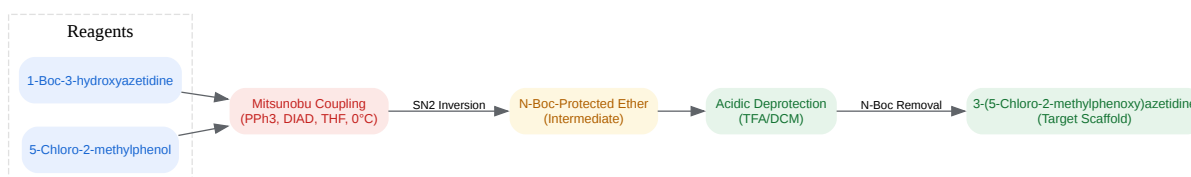
- Substrate A: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)
- Substrate B: 5-Chloro-2-methylphenol (1.1 equiv)
- Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

- Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv)
- Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Workflow:

- Activation: Dissolve PPh₃ and Substrate A in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]
- Addition: Add Substrate B (phenol). Ensure complete dissolution.
- Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Quench with H₂O. Extract with EtOAc (3x). Wash organics with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
- Deprotection (The "Reveal"): Dissolve the intermediate in CH₂Cl₂ (DCM). Add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Stir 2 hours.
- Isolation: Evaporate TFA. Basify with sat. NaHCO₃ to pH 10. Extract with DCM/Isopropanol (3:1) to recover the free amine.

Synthesis Pathway Diagram



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Figure 1: Synthetic workflow for the construction of the aryloxy-azetidine scaffold via Mitsunobu coupling.

Pharmacological Applications[2][4][5][6][7][8][9] Voltage-Gated Sodium Channels (NaV1.7)

This scaffold acts as a state-dependent blocker. The protonated azetidine nitrogen mimics the charged ammonium group of local anesthetics (lidocaine), interacting with the conserved phenylalanine (Phe1764 in NaV1.7) in the pore.

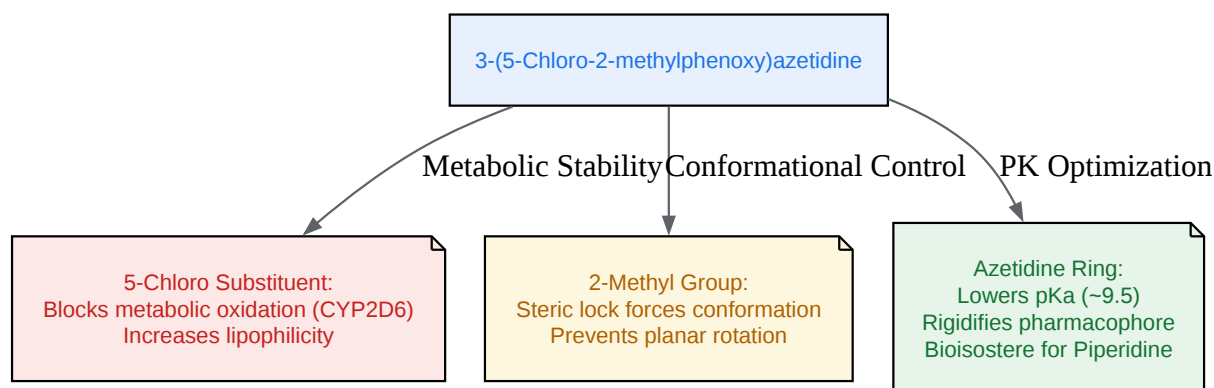
- Mechanism: The "5-chloro-2-methyl" tail wedges into the hydrophobic fenestration of the channel, stabilizing the inactivated state.
- Selectivity: The rigidity of the azetidine ring often improves selectivity for NaV1.7 (pain) over NaV1.5 (cardiac), reducing cardiotoxicity risks.

Monoamine Transporters (SERT/NET)

Structurally, this molecule is a rigidified analog of Atomoxetine (NET selective) and Fluoxetine (SERT selective).

- Bioisosterism: Replacing the propyl chain of Atomoxetine with an azetidine ring constrains the distance between the aromatic ring and the basic nitrogen. This constraint can shift selectivity profiles, often enhancing potency by reducing the entropic cost of binding.

Structure-Activity Relationship (SAR) Logic



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Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional components.

Handling & Safety (E-E-A-T)

- **Storage:** Store at -20°C. The free base is prone to carbonate formation upon exposure to air; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.
- **Toxicity:** As a potent bioactive amine, treat as a potential sodium channel blocker. Avoid inhalation. Use full PPE (nitrile gloves, respirator) during synthesis.

References

- National Center for Biotechnology Information (NCBI). (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. *Bioorganic & Medicinal Chemistry Letters*.
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- Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. *Chemical Science*.
- Google Patents. (2017). US9663508B2: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.

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